molecular formula C5H12N2 B1602112 1-(Azetidin-3-yl)-N-methylmethanamine CAS No. 91196-81-5

1-(Azetidin-3-yl)-N-methylmethanamine

Cat. No.: B1602112
CAS No.: 91196-81-5
M. Wt: 100.16 g/mol
InChI Key: RUZHGFVEMQGCAW-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a variety of natural and synthetic products exhibiting a variety of biological activities . For instance, the azetidine ring is present in the molecular structure of the well-known antihypertensive drug azelnidipine .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones . Another method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates .


Molecular Structure Analysis

The molecular structure of azetidines can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum of a 3-(pyrazol-1-yl)azetidine derivative showed the methylene protons from the azetidine moiety appearing as two doublets resonating at δ 4.28 and 4.42 ppm .


Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines can vary widely depending on their specific structure. For instance, [1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride is a powder at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel azetidine derivatives, such as (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been explored for their potential antibacterial and antifungal activities. These compounds are synthesized and characterized through techniques like IR, 1H NMR, and Mass spectroscopy, showing promising results in biological evaluations (Rao, Prasad, & Rao, 2013).

Catalytic Asymmetric Synthesis

Azetidine derivatives have been utilized in the catalytic asymmetric addition of organozinc reagents to aldehydes. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from l-(+)-methionine, has demonstrated high enantioselectivities in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes. This highlights the azetidine backbone's potential as a chiral unit for inducing catalytic asymmetric reactions (Wang et al., 2008).

Advanced Organic Synthesis

Azetidin-2-one, a beta-lactam skeleton, is recognized for its role in constructing a wide range of organic molecules due to the strain energy and versatility of the beta-lactam ring. This includes the synthesis of aromatic beta-amino acids, peptides, polyamines, and amino sugars, showcasing the "beta-lactam synthon methods" that utilize beta-lactams as intermediates for producing diverse molecular structures without the beta-lactam ring (Deshmukh et al., 2004).

Antileishmanial Agents

The synthesis of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones has been investigated for their antileishmanial activity against Leishmania major. The transformation from methyleneamines to azetidin-2-ones has shown a marked improvement in anti-parasitic activity, with some compounds performing comparably to clinical antileishmanial drugs (Singh et al., 2012).

Medicinal Chemistry

Azetidin-2-ones have been synthesized and evaluated as potential antimicrobial agents. By condensing specific intermediates with aromatic aldehydes and undergoing cycloaddition with chloroacetyl chloride, novel compounds were created and tested for their antimicrobial activity, demonstrating the therapeutic potential of azetidine derivatives (Ansari & Lal, 2009).

Safety and Hazards

The safety and hazards associated with azetidines can also vary widely depending on their specific structure. For instance, [1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride has been associated with various hazard statements including H302, H315, H319, and H335 .

Future Directions

The future directions of research on azetidines could involve further exploration of their synthesis, properties, and potential applications. For instance, the synthesis of new Se-containing β-lactams such as selenapenam, selenacepham and selenazepine as potential antibacterial agents has been reported .

Properties

IUPAC Name

1-(azetidin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-6-2-5-3-7-4-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZHGFVEMQGCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558415
Record name 1-(Azetidin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91196-81-5
Record name 1-(Azetidin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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